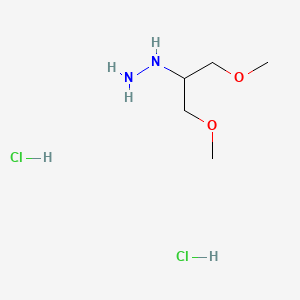

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the synthesis of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is not explicitly described in the provided papers, similar hydrazine derivatives have been synthesized through reactions involving hydrazine and various electrophiles. For example, the paper titled "Access to Substituted Trifluoromethyl Ketones Using the Versatile Synthetic Intermediate (E)-1,1-Dimethyl-2-(1,1,1-trifluoropropan-2-ylidene)hydrazine" discusses the synthesis of a hydrazine derivative through reactions with n-butyl-lithium followed by transformations that yield trifluoromethyl ketones .

Molecular Structure Analysis

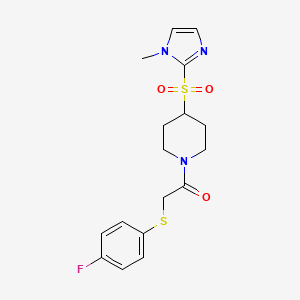

The molecular structure of hydrazine derivatives is characterized by the presence of the hydrazine moiety, which can engage in various chemical reactions due to its nucleophilicity. The structure of this compound would include the hydrazine group attached to a dimethoxypropan-2-yl moiety, which could influence its reactivity and stability.

Chemical Reactions Analysis

Hydrazine derivatives are known to participate in a wide range of chemical reactions. For instance, the paper on the domino reaction of 2,3-dichloroprop-1-ene with diphenyl disulfide in the presence of hydrazine hydrate and potassium hydroxide demonstrates the reactivity of hydrazine in facilitating the formation of various products through a domino reaction mechanism . This suggests that this compound could also be reactive under certain conditions, potentially undergoing substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the general properties of hydrazine derivatives. These compounds typically have high boiling points and may exhibit hygroscopic behavior. They can also be sensitive to oxidation and may form salts with hydrochloric acid, as indicated by the "dihydrochloride" in the name. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do provide evidence of the biological activity of related compounds, such as the tumorigenic effects of 1,2-dimethylhydrazine dihydrochloride in animal studies .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Hydrazine derivatives have been synthesized for various purposes, including the creation of iodine-131 labeled compounds for potential use in nuclear medicine and brain imaging, showcasing the versatility of hydrazine derivatives in synthesizing compounds with potential medical applications (Braun et al., 1977).

Biological Activities

Several studies focus on the synthesis of hydrazine derivatives and their biological activities. For example, novel compounds synthesized from hydrazine derivatives have been tested for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating significant potential in pharmaceutical applications (El-Sawy et al., 2014). Another study synthesized dihydropyrimidines and their pyrazole derivatives, showing moderate to potent in vitro antioxidant, anti-inflammatory, antibacterial, antifungal, and anthelmintic activity, demonstrating the wide range of possible pharmacological applications of hydrazine derivatives (Ramesh & Bhalgat, 2011).

Material Science and Corrosion Inhibition

Hydrazine derivatives have also been investigated for their potential in materials science, such as the development of fluorescent probes for the detection of hydrazine in environmental and biological samples, illustrating the utility of these compounds in environmental monitoring and safety (Zhu et al., 2019). Furthermore, the corrosion inhibition of mild steel in hydrochloric acid solutions by new hydrazine carbodithioic acid derivatives indicates their potential application in protecting metals against corrosion, which is crucial for industrial applications (Khaled, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dimethoxypropan-2-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2.2ClH/c1-8-3-5(7-6)4-9-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICHQXPBBFZBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)